molecular formula C14H20N2O3 B14774459 2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

Cat. No.: B14774459
M. Wt: 264.32 g/mol
InChI Key: UFLXJCSZWABVTC-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a cyclopropyl group, a furan-2-yl-oxoethyl moiety, and a branched methyl group.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)13(15)14(18)16(10-5-6-10)8-11(17)12-4-3-7-19-12/h3-4,7,9-10,13H,5-6,8,15H2,1-2H3

InChI Key

UFLXJCSZWABVTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)C1=CC=CO1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-(furan-2-yl)-2-oxoethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The furan ring and the amide linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including thiazolyl hydrazones, acylated furans, and substituted butanamides. Key comparisons are summarized below:

Compound Key Structural Features Reported Activity Source
Target Compound Butanamide backbone, cyclopropyl, furan-2-yl-oxoethyl, 3-methyl substituent Not explicitly reported in evidence N/A
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Furan-linked hydrazone, thiazole, halogenated aryl groups Anticandidal (MIC = 250 µg/mL), weak cytotoxicity (IC50 > 500 µg/mL)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide Substituted butanamide, dimethylphenoxy, tetrahydro-pyrimidinyl Pharmacopeial standard (no activity reported)
2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide Furan-carboxamide, oxoethyl hydrazine Synthetic intermediate (no activity reported)

Key Observations :

  • Furan-Oxoethyl Motif : The furan-oxoethyl group in the target compound is structurally analogous to hydrazone derivatives in , which exhibit antifungal activity. However, the absence of a thiazole ring in the target compound may reduce potency compared to the thiazolyl hydrazones (MIC = 250 µg/mL vs. fluconazole’s MIC = 2 µg/mL) .
  • Cyclopropyl vs. Aryl Substitutions : The cyclopropyl group in the target compound may enhance metabolic stability compared to aryl-substituted analogs (e.g., 4-fluorophenyl in ), which are prone to oxidative metabolism .

Biological Activity

2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide, also known as (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-3-methyl-butyramide, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 1354008-04-0

The structure includes a cyclopropyl group and a furan ring, which contribute to its unique chemical properties. The presence of an amide functional group indicates its classification as an amide, and its chirality suggests it exists in two enantiomeric forms, with the (S)-enantiomer being particularly relevant for pharmacological studies .

Synthesis

The synthesis of (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxoethyl)-3-methyl-butyramide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity. The unique structure of this compound may allow for selective binding to specific receptors, potentially leading to fewer side effects compared to traditional opioids.

Pharmacological Potential

  • Analgesic Development : The compound shows promise in pain management and analgesic development. Its unique structural features may allow it to interact selectively with certain receptors, which could minimize adverse effects commonly associated with opioid analgesics.
  • Receptor Binding : The compound's interaction with various receptors is crucial for its biological activity. It may exhibit selective binding properties that can be leveraged for therapeutic purposes.

Comparative Analysis with Similar Compounds

The following table compares (S)-2-amino-N-cyclopropyl-N-(2-furan-2-yl)-2-oxoethyl)-3-methyl-butyramide with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
FentanylN-(1-(2-phenylethyl)piperidin-4-yl)Highly potent opioid analgesic
ButyrylfentanylN-(1-phenethylpiperidin-4-yl)Longer duration of action compared to fentanyl
3-MethylfentanylN-(1-(2-methylphenethyl)piperidin-4-yl)Increased lipophilicity enhances receptor affinity
3-FluorofentanylN-(3-fluorophenyl)piperidin derivativeAltered pharmacokinetics due to fluorination
(S)-Compound Cyclopropyl and furan ringPotential for fewer side effects and unique binding

The distinct furan ring and cyclopropyl group of (S)-compound may confer unique pharmacological properties not present in other analogs, making it a candidate for further exploration in drug development .

Case Studies and Research Findings

Research on (S)-2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide is still emerging. Preliminary studies suggest that its derivatives could be explored for various therapeutic uses based on their biological activity. For instance, the compound's ability to selectively bind to certain receptors may open avenues for developing new analgesics that are less addictive than traditional opioids .

Q & A

Q. What synthetic strategies are recommended for constructing the cyclopropane and furan-2-yl moieties in this compound?

The cyclopropane ring can be synthesized via [2+1] cycloaddition reactions using carbene precursors (e.g., Simmons-Smith conditions) . For the furan-2-yl group, Friedel-Crafts acylation or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the 2-oxoethyl-furan substituent. Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent undesired side reactions during amide bond formation .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

Use orthogonal analytical methods:

  • HPLC-MS to confirm molecular weight and detect impurities.
  • 1H/13C NMR to verify stereochemistry and functional groups (e.g., cyclopropane protons at δ 0.5–1.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • FT-IR to identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

The compound is susceptible to hydrolysis due to its amide and furan-2-yl ketone groups. Store under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction is essential for confirming the cyclopropane ring geometry and amide bond configuration. For example, in related cyclopropane-containing amides, the C–C bond lengths (1.54–1.58 Å) and dihedral angles (e.g., 55–65°) provide definitive stereochemical evidence . Co-crystallization with chiral resolving agents (e.g., binaphthyl phosphate derivatives) may enhance crystal quality .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability using logP values (estimated via ChemAxon or Schrödinger’s QikProp).
  • Density Functional Theory (DFT) : Calculate electron distribution to assess reactivity at the furan-2-yl ketone and cyclopropane sites .
  • ADMET Prediction : Tools like SwissADME can forecast CYP450 interactions and bioavailability .

Q. How might researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Analog Synthesis : Replace the cyclopropane with cyclohexane or furan-2-yl with thiophene to assess steric/electronic effects.
  • In Vitro Assays : Screen analogs against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR binding assays. Preliminary data on structurally similar compounds suggest potential antimicrobial or anti-inflammatory activity .

Q. What experimental designs are recommended for resolving contradictory bioactivity data across studies?

  • Dose-Response Curves : Use a wide concentration range (nM–μM) to identify non-linear effects.
  • Control Experiments : Include known inhibitors/agonists (e.g., SCH-527123 for CXCR2 antagonism) to validate assay conditions .
  • Meta-Analysis : Cross-reference bioactivity data with PubChem BioAssay entries to identify trends in cytotoxicity or receptor selectivity .

Methodological Notes

  • Stereochemical Challenges : The cyclopropane and tertiary amide groups may introduce racemization during synthesis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for enantiomeric resolution .
  • Data Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) meticulously, as minor variations can alter yields by >20% in cyclopropane syntheses .

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